2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
“2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C9H15F2NO2 . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.22 g/mol . Other computed properties include a topological polar surface area of 40.5 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Scientific Research Applications
Synthetic Methodologies and Catalysis
- Chiral Catalysts Development : Tian et al. (2012) developed a simple and effective synthetic approach to chiral 2-amino-4-piperidinyl pyridine derivatives. These compounds serve as potential stereoselective catalysts, highlighting the significance of structurally similar compounds in asymmetric synthesis and catalysis (Tian et al., 2012).
Materials Science and Fluorescence
- Optical and Material Properties : Palion-Gazda et al. (2019) investigated the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups. This study underscores the relevance of amino-functionalized pyridine derivatives in developing materials with tailored optical properties (Palion-Gazda et al., 2019).
Medicinal Chemistry and Pharmacology
- Anticancer Activity : Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. Such research indicates the potential therapeutic applications of compounds incorporating piperidine and pyridine moieties (Kumar et al., 2013).
Chemical Synthesis and Mechanistic Studies
- Aminofluorination of Alkenes : Wang et al. (2012) developed a metal-free intramolecular aminofluorination of alkenes, transforming tosyl-protected pent-4-en-1-amines into 3-F-piperidines. This highlights innovative approaches to the functionalization of cyclic amines, relevant to the synthesis and modification of complex organic compounds (Wang et al., 2012).
Future Directions
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3/c1-12(13,14)9-4-3-7-17(8-9)11-10(15)5-2-6-16-11/h2,5-6,9H,3-4,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUPDVQFIGRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=C(C=CC=N2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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